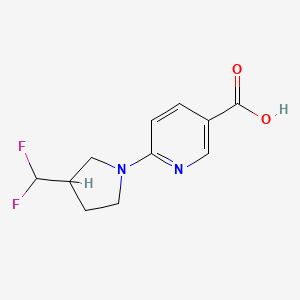

6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid

Description

6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid is a pyridine derivative featuring a nicotinic acid backbone substituted at the 6-position with a pyrrolidine ring bearing a difluoromethyl group. The pyrrolidine moiety introduces conformational rigidity, while the difluoromethyl group enhances metabolic stability and bioavailability through fluorine’s electronegative and steric effects .

Properties

IUPAC Name |

6-[3-(difluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c12-10(13)8-3-4-15(6-8)9-2-1-7(5-14-9)11(16)17/h1-2,5,8,10H,3-4,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXOBYGGHKSDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s fluorinated pyrrolidine ring enhances its binding affinity and specificity towards certain biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors, influencing their activity and modulating neurotransmission. Additionally, the compound’s interaction with cytochrome P450 enzymes can affect its metabolic stability and biotransformation.

Cellular Effects

This compound exhibits diverse effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors. This interaction can lead to changes in intracellular calcium levels, impacting various downstream signaling cascades. Furthermore, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in energy production and utilization, potentially affecting cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound’s fluorinated pyrrolidine ring allows it to form stable complexes with nicotinic acetylcholine receptors, leading to either inhibition or activation of these receptors. This interaction can result in changes in ion channel activity, influencing neurotransmitter release and synaptic transmission. Additionally, the compound can inhibit certain enzymes, such as cytochrome P450, affecting its own metabolism and potentially leading to the formation of active metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can maintain its activity for extended periods under controlled conditions. Its effects on cellular function may change over time, with potential alterations in gene expression and metabolic activity observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate neurotransmission and cellular metabolism without causing significant toxicity. At higher doses, it may exhibit toxic effects, including alterations in liver enzyme activity and potential neurotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetic properties, including its absorption, distribution, and elimination.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into neurons, where it can exert its effects on nicotinic acetylcholine receptors. Additionally, binding to plasma proteins can affect its bioavailability and distribution in the body.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with relevant biomolecules. These interactions can affect the compound’s activity and function, potentially leading to changes in cellular processes and signaling pathways.

Biological Activity

6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluoromethyl group and is linked to a nicotinic acid moiety. The presence of fluorine atoms is significant, as fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12F2N2O2 |

| Molecular Weight | 256.23 g/mol |

| Solubility | Soluble in DMSO, partially in water |

The biological activity of this compound can be attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders. The difluoromethyl group enhances binding affinity and selectivity towards specific receptor subtypes, potentially leading to improved pharmacological effects.

Antinociceptive Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antinociceptive effects in animal models. For instance, in a formalin-induced pain model, compounds with similar structures showed a marked reduction in pain response, indicating potential applications in pain management therapies .

Neuroprotective Properties

Research indicates that nicotinic acid derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of nAChRs can lead to enhanced neuronal survival and reduced apoptosis under stress conditions .

Case Studies

- Antinociceptive Activity Assessment : In a study evaluating various pyrrolidine derivatives, this compound was found to significantly reduce the duration of licking response in formalin tests at doses ranging from 30 to 45 mg/kg, suggesting its potential as an analgesic agent .

- Neuroprotective Effects in Diabetic Neuropathy : Another study focused on the compound's ability to alleviate symptoms of diabetic neuropathy. It demonstrated that the compound could reduce tactile allodynia without affecting locomotor activity, indicating a favorable safety profile .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of 6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid with related compounds:

*Estimated based on analogs.

Key Observations:

- Fluorination Impact: The difluoromethyl group in the target compound likely increases lipophilicity (logP) compared to non-fluorinated analogs like 6-(pyrrolidin-1-yl)nicotinic acid, enhancing blood-brain barrier penetration .

- Heterocycle Substitution : Replacing pyrrolidine with piperazine (as in 6-(4-methylpiperazin-1-yl)nicotinic acid) introduces an additional nitrogen, altering solubility and hydrogen-bonding capacity .

- Steric Effects : The tert-butyldimethylsilyloxy group in CAS 1228666-21-4 adds steric bulk, which may improve proteolytic stability but reduce target binding affinity compared to the smaller difluoromethyl group .

Metabolic Stability:

- Fluorinated analogs exhibit slower hepatic clearance due to resistance to cytochrome P450-mediated oxidation. For example, 2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid (CAS 403-45-2) shows a 40% longer half-life in vitro than non-fluorinated counterparts .

- The difluoromethyl group in the target compound is expected to further reduce metabolic degradation compared to mono-fluorinated or non-fluorinated pyrrolidine analogs .

Enzyme Binding:

- Pyridine derivatives with pyrrolidine substituents, such as 6-(2-phenylpyrrolidin-1-yl)nicotinic acid (CAS 904816-72-4), demonstrate moderate affinity for nicotinic acetylcholine receptors (nAChRs), with IC50 values in the micromolar range .

- The difluoromethyl group may enhance binding to hydrophobic enzyme pockets, as seen in fluorinated kinase inhibitors where CF2 groups improve target engagement by 2–5 fold .

Preparation Methods

Synthesis of the Nicotinic Acid Core

The nicotinic acid (pyridine-3-carboxylic acid) core is commercially available or can be synthesized via established methods such as oxidation of 3-methylpyridine. For substitution at the 6-position, halogenation (e.g., chlorination or bromination) of nicotinic acid derivatives is often performed to enable subsequent nucleophilic substitution.

Coupling Reaction

The key step is the coupling of the 3-(difluoromethyl)pyrrolidin-1-yl group to the 6-position of nicotinic acid. This is commonly achieved via nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.

- Nucleophilic Aromatic Substitution: The 6-position of halogenated nicotinic acid (e.g., 6-chloronicotinic acid) is displaced by the nitrogen of the difluoromethylpyrrolidine under basic conditions.

- Palladium-Catalyzed Amination: Using Pd catalysts and appropriate ligands, the amination of 6-halonicotinic acid with the difluoromethylpyrrolidine is performed under mild conditions, often yielding high selectivity and yield.

Purification and Characterization

The final compound is purified by crystallization or chromatographic techniques. Characterization is performed using NMR spectroscopy (notably ^1H, ^13C, and ^19F NMR to confirm difluoromethyl incorporation), mass spectrometry, and elemental analysis.

Research Findings and Data Tables

Comparative Features of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid | C12H13F2N2O2 | Difluoromethyl substitution enhances stability |

| 6-(3-Hydroxyazetidin-1-yl)nicotinic acid | - | Azetidine ring instead of pyrrolidine |

| 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)nicotinic acid | - | Trifluoromethyl group instead of difluoromethyl |

| 6-(3-(Aminopropyl)pyrrolidin-1-yl)nicotinic acid | - | Amino group enhances solubility |

The difluoromethyl group in this compound is noted for improving pharmacokinetic properties compared to trifluoromethyl or hydroxy substitutions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of nicotinic acid | Chlorination with N-chlorosuccinimide (NCS) or SOCl2 | 80-90 | Provides 6-chloronicotinic acid |

| Difluoromethylation of pyrrolidine | Treatment with difluoromethylating agent (e.g., DAST) | 60-75 | Selective 3-position substitution |

| Coupling (S_NAr) | 6-chloronicotinic acid + difluoromethylpyrrolidine, base (K2CO3), solvent (DMF), 80-100°C | 70-85 | Nucleophilic aromatic substitution |

| Coupling (Pd-catalyzed) | Pd catalyst, ligand, base, solvent, 60-90°C | 75-90 | Buchwald-Hartwig amination alternative |

These yields are indicative from reported syntheses of similar compounds and may vary depending on specific protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.